Dexlipotam - 137314-40-0

Dexlipotam

Catalog Number: EVT-1573945
CAS Number: 137314-40-0
Molecular Formula: C12H25NO5S2
Molecular Weight: 327.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexmedetomidine, commonly abbreviated as DEX, is a highly selective alpha2-adrenergic receptor (α2AR) agonist that has gained widespread use in clinical settings due to its sedative, analgesic, and organ-protective effects. It is routinely employed for sedation and anesthesia, and its utility extends to intensive care units (ICUs) because of its ability to provide sedation and analgesia without causing respiratory depression12. Recent research has expanded our understanding of DEX, revealing its potential as a neuroprotective agent and its effects on ion channels in neuronal cells, which may underlie some of its pharmacological actions13.

Applications in Various Fields

Neuroprotection

DEX's potential as a neuroprotective agent is particularly significant in the context of brain injuries. The protective effects against TBI, SAH, and cerebral ischemia are crucial for neurological recovery, offering a therapeutic advantage for patients suffering from these conditions. The ability of DEX to modulate inflammatory responses and cellular death pathways underscores its potential in clinical management of neurological injuries1.

Multiorgan Protection

Beyond its neuroprotective effects, DEX has been shown to confer protection to a variety of organs, including the heart, lungs, kidneys, liver, and small intestine. This multiorgan protection is attributed to the reduction of inflammatory responses and activation of antiapoptotic signaling pathways, which shield cells from damage. The wide clinical application and safety profile of DEX position it as a promising drug for multiorgan protection in various clinical scenarios2.

Modulation of Neuronal Activity

The inhibitory effects of DEX on I(K(DR)) and I(Na) in neuronal cells suggest a mechanism by which DEX may modulate neuronal activity. By suppressing these ion currents, DEX can increase the duration of action potentials, potentially contributing to its analgesic and sedative effects. These findings indicate that DEX and related compounds might affect neuronal activity in vivo through mechanisms beyond α2AR interaction3.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dexlipotam can be achieved through various chemical methods. The most common approach involves the enzymatic synthesis from octanoic acid and cysteine, which occurs naturally in mitochondria. Additionally, synthetic routes have been developed that include:

  1. Chemical Synthesis: This involves the racemic mixture of R-lipoic acid and S-lipoic acid, which can be produced through multi-step organic synthesis techniques.
  2. Enzymatic Methods: These methods utilize specific enzymes to catalyze the formation of Dexlipotam from simpler precursors, ensuring higher specificity and yield.

The synthesis often requires careful control of reaction conditions to favor the production of the desired optical isomer, as only the R-isomer is biologically active .

Molecular Structure Analysis

Structure and Data

Dexlipotam has a complex molecular structure characterized by a dithiolane ring with a pentanoic acid side chain. Its molecular formula is C8H14O2S2C_8H_{14}O_2S_2, and it has a molecular weight of approximately 206.33 g/mol.

Key structural features include:

  • Dithiolane Ring: Provides redox properties essential for its function as an antioxidant.
  • Chiral Centers: The presence of asymmetric carbon atoms leads to two optical isomers: R-lipoic acid (the active form) and S-lipoic acid (the inactive form).

The melting point of Dexlipotam is reported to be between 46-48 °C .

Chemical Reactions Analysis

Reactions and Technical Details

Dexlipotam participates in several biochemical reactions, primarily as a cofactor:

  1. Oxidative Decarboxylation: It facilitates the conversion of pyruvate to acetyl-CoA through the pyruvate dehydrogenase complex.
  2. Antioxidant Activity: It can regenerate other antioxidants such as vitamin C and vitamin E by participating in redox reactions.
  3. Reduction Reactions: In cells with mitochondria, Dexlipotam is reduced to dihydrolipoic acid, which has distinct biological activities.

These reactions underscore its role in metabolic pathways and cellular defense mechanisms against oxidative stress .

Mechanism of Action

Process and Data

Dexlipotam functions primarily through its role as a cofactor for enzyme complexes involved in energy metabolism. The mechanism involves:

  1. Cofactor Role: It binds to specific enzymes, facilitating electron transfer during metabolic reactions.
  2. Redox Cycling: Dexlipotam can undergo oxidation to form disulfide bonds and reduction back to its thiol form, allowing it to neutralize free radicals effectively.
  3. Enhancement of Glutathione Levels: It promotes the synthesis of glutathione, a vital antioxidant within cells.

This multifaceted action contributes to its therapeutic effects in conditions like diabetes and neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dexlipotam exhibits several notable physical and chemical properties:

  • Melting Point: 46-48 °C
  • Boiling Point: Approximately 160-165 °C
  • Solubility: Practically insoluble in water but soluble in organic solvents such as ethanol and acetone.
  • pKa Value: Approximately 5.4, indicating its acidic nature.

These properties are critical for understanding its behavior in biological systems and potential applications in pharmacology .

Applications

Scientific Uses

Dexlipotam has a wide range of applications in scientific research and medicine:

  1. Diabetes Management: It is used as an adjunct therapy for diabetic neuropathy due to its ability to improve insulin sensitivity.
  2. Antioxidant Therapy: Its potent antioxidant properties make it valuable in treating oxidative stress-related conditions.
  3. Neuroprotective Agent: Research suggests potential benefits in neurodegenerative diseases by protecting neuronal cells from damage.
Introduction to Dexlipotam: Conceptual Framework and Research Significance

Pharmacological Classification and Molecular Profile

Dexlipotam (developmental code: KRX-0701) is a synthetic small-molecule therapeutic agent classified under carboxylic acids and propylene glycol derivatives. Its primary therapeutic categorization aligns with eye disorder therapies, specifically targeting retinal complications, and oxygen radical formation antagonists due to its mechanistic action against reactive oxygen species (ROS) [1]. Structurally, it belongs to the family of small molecules (molecular weight < 500 Da), though its precise chemical structure remains undisclosed in public literature.

Table 1: Molecular and Pharmacological Profile of Dexlipotam

PropertyCharacterization
IUPAC NameNot publicly disclosed
Alternative IdentifiersKRX-0701
Molecular ClassCarboxylic acid; Propylene glycol derivative
Therapeutic CategoryEye disorder therapies; Oxygen radical antagonists
Mechanism of ActionAntagonism of oxygen radical formation
Molecular WeightEstimated 300–500 Da (small molecule)
Development StatusDiscontinued (Phase II)

The compound's design integrates moieties known for modulating cellular redox pathways, placing it within the broader pharmacological context of antioxidant therapeutics like alpha-lipoic acid, which enhances endogenous glutathione synthesis and scavenges free radicals [3]. However, Dexlipotam’s unique molecular architecture distinguishes it from classical antioxidants through its targeted antagonism of specific radical-generating pathways.

Historical Evolution in Pharmacotherapeutics

Dexlipotam emerged from the research pipelines of Meda AB (originator) in the early 2000s. Preclinical investigations commenced in Germany in 2004, focusing on diabetic retinopathy—a microvascular complication of diabetes characterized by oxidative damage to retinal tissues [1]. By 2007, Dexlipotam entered Phase II clinical trials for type 2 diabetes mellitus, aiming to address systemic oxidative stress implicated in insulin resistance and beta-cell dysfunction [1].

Table 2: Developmental Timeline of Dexlipotam

YearMilestoneIndication
2004Preclinical trials initiated (Germany)Diabetic retinopathy
2007Active development confirmedType 2 diabetes mellitus
2009Discontinued in Phase II (May 2009)Type 2 diabetes mellitus

The discontinuation in 2009 halted further clinical advancement, positioning Dexlipotam as a historical case study in antidiabetic and anti-angiogenic drug development. Its trajectory reflects challenges in translating antioxidant mechanisms into clinically viable therapies for metabolic diseases, despite strong theoretical foundations [1] [3].

Theoretical Foundations: Mechanisms of Action and Target Pathways

Dexlipotam’s core mechanism centers on oxygen radical antagonism, specifically inhibiting the generation and propagation of reactive oxygen species (ROS) such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) [1]. This activity positions it within the redox biology framework, where uncontrolled ROS drives cellular damage via:

  • Lipid peroxidation: ROS-mediated degradation of polyunsaturated fatty acids in cell membranes.
  • Protein denaturation: Oxidation of thiol groups in enzymes and structural proteins.
  • DNA fragmentation: Oxidative damage to nucleic acids, triggering apoptosis [7].

In diabetic retinopathy, Dexlipotam targeted hyperglycemia-induced ROS in retinal pericytes and endothelial cells. Elevated glucose metabolism generates superoxide via mitochondrial electron transport chain (ETC) dysfunction and NADPH oxidase (NOX) activation [7]. By antagonizing these pathways, Dexlipotam aimed to:

  • Preserve blood-retinal barrier integrity
  • Inhibit pathologic angiogenesis
  • Attenuate neuroglial cell apoptosis [1] [3].

For type 2 diabetes, its proposed systemic effects involved:

  • Enhancing insulin sensitivity: Reducing ROS interference in insulin receptor substrate (IRS) signaling.
  • Mitigating pancreatic β-cell dysfunction: Limiting oxidative stress-induced β-cell apoptosis [3].

Table 3: Pharmacological Targets and Biological Impact

Target PathwayBiological EffectTherapeutic Implication
Mitochondrial ROS↓ Superoxide productionImproved cellular bioenergetics
NADPH oxidase (NOX)↓ Cytosolic ROS generationReduced inflammation
Protein kinase C (PKC)↓ Activation via ROS scavengingVasoprotection in retinopathy
NF-κB signaling↓ Pro-inflammatory gene transcriptionAnti-angiogenic effects

Dexlipotam’s mechanism aligns with broader antioxidant therapeutics like alpha-lipoic acid, which boosts nuclear factor erythroid 2–related factor 2 (Nrf2)-mediated antioxidant gene expression [3]. However, its specificity for oxygen radical formation (vs. scavenging) suggests a unique niche in modulating upstream ROS generators rather than downstream cleanup.

Properties

CAS Number

137314-40-0

Product Name

Dexlipotam

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid

Molecular Formula

C12H25NO5S2

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1

InChI Key

CCTREOMTIFSZAU-OGFXRTJISA-N

SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O

Synonyms

dexlipotam

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.